Cas no 13591-17-8 ((1,3-benzoxazol-2-yl)(phenyl)methanamine)

(1,3-Benzoxazol-2-yl)(phenyl)methanamine is a heterocyclic amine derivative featuring a benzoxazole core linked to a phenyl group via a methanamine bridge. This compound is of interest in medicinal and materials chemistry due to its structural versatility and potential as a building block for pharmacologically active molecules. The benzoxazole moiety imparts stability and electron-rich characteristics, while the phenylmethanamine group offers functionalization opportunities for further derivatization. Its well-defined aromatic system makes it suitable for applications in ligand design, fluorescent probes, or as an intermediate in synthetic organic chemistry. The compound's balanced lipophilicity and rigid structure may enhance binding affinity in target-specific interactions, supporting its utility in drug discovery and molecular engineering.
(1,3-benzoxazol-2-yl)(phenyl)methanamine structure
13591-17-8 structure
Product name:(1,3-benzoxazol-2-yl)(phenyl)methanamine
CAS No:13591-17-8
MF:
Molecular Weight:
CID:4593067
PubChem ID:43114839

(1,3-benzoxazol-2-yl)(phenyl)methanamine 化学的及び物理的性質

名前と識別子

    • (1,3-benzoxazol-2-yl)(phenyl)methanamine
    • 1,3-BENZOXAZOL-2-YL(PHENYL)METHANAMINE

(1,3-benzoxazol-2-yl)(phenyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AK Scientific
1086DE-100mg
CID 43114839
13591-17-8 95%
100mg
$272 2023-09-16
Enamine
EN300-1440306-50mg
(1,3-benzoxazol-2-yl)(phenyl)methanamine
13591-17-8 95.0%
50mg
$101.0 2023-09-29
Enamine
EN300-1440306-1000mg
(1,3-benzoxazol-2-yl)(phenyl)methanamine
13591-17-8 95.0%
1000mg
$528.0 2023-09-29
1PlusChem
1P01EJX9-100mg
1,3-BENZOXAZOL-2-YL(PHENYL)METHANAMINE
13591-17-8 95%
100mg
$243.00 2023-12-22
Aaron
AR01EK5L-500mg
1,3-BENZOXAZOL-2-YL(PHENYL)METHANAMINE
13591-17-8 95%
500mg
$585.00 2025-02-10
A2B Chem LLC
AX57821-1g
1,3-BENZOXAZOL-2-YL(PHENYL)METHANAMINE
13591-17-8 95%
1g
$591.00 2024-01-04
Enamine
EN300-1440306-10000mg
(1,3-benzoxazol-2-yl)(phenyl)methanamine
13591-17-8 95.0%
10000mg
$2269.0 2023-09-29
Chemenu
CM448975-1g
1,3-BENZOXAZOL-2-YL(PHENYL)METHANAMINE
13591-17-8 95%+
1g
$*** 2023-03-31
Chemenu
CM448975-250mg
1,3-BENZOXAZOL-2-YL(PHENYL)METHANAMINE
13591-17-8 95%+
250mg
$*** 2023-03-31
AK Scientific
1086DE-1g
CID 43114839
13591-17-8 95%
1g
$743 2023-09-16

(1,3-benzoxazol-2-yl)(phenyl)methanamine 関連文献

(1,3-benzoxazol-2-yl)(phenyl)methanamineに関する追加情報

Introduction to (1,3-benzoxazol-2-yl)(phenyl)methanamine and Its Applications in Modern Chemical Biology

The compound with the CAS number 13591-17-8 is a fascinating molecule known chemically as (1,3-benzoxazol-2-yl)(phenyl)methanamine. This heterocyclic amine derivative has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. The benzoxazole moiety, a key feature of this compound, is a well-known pharmacophore that has been extensively studied for its role in various biological processes. This introduction aims to explore the chemical characteristics, synthetic pathways, and the latest research applications of this compound.

Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzoxazole ring in (1,3-benzoxazol-2-yl)(phenyl)methanamine imparts stability and reactivity that make it a valuable scaffold for drug design. The amine group attached to the benzoxazole ring further enhances its potential as a bioactive molecule by allowing interactions with various biological targets.

The synthesis of (1,3-benzoxazol-2-yl)(phenyl)methanamine involves several key steps that highlight the ingenuity of organic chemistry. Typically, the synthesis begins with the formation of the benzoxazole core through a cyclization reaction between o-hydroxybenzaldehyde and an amine derivative. Subsequent functionalization of the benzoxazole ring with a phenyl group introduces additional complexity and reactivity. The final step involves the introduction of an amine group at the 2-position of the benzoxazole ring, which is achieved through nucleophilic substitution or other coupling reactions.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (1,3-benzoxazol-2-yl)(phenyl)methanamine. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to streamline the introduction of the phenyl group onto the benzoxazole scaffold. These methods not only improve yield but also reduce the number of synthetic steps required, making the process more cost-effective and environmentally friendly.

The biological activity of (1,3-benzoxazol-2-yl)(phenyl)methanamine has been a subject of intense research. Studies have shown that this compound exhibits promising effects in several disease models. For example, it has been found to inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Additionally, preclinical studies suggest that it may have therapeutic potential in treating inflammatory diseases by modulating immune responses.

The pharmacological properties of this compound are further enhanced by its ability to cross cell membranes due to its lipophilic nature. This characteristic makes it an attractive candidate for drug development as it ensures better bioavailability and target delivery. Moreover, computational studies using molecular modeling techniques have helped researchers understand how (1,3-benzoxazol-2-yl)(phenyl)methanamine interacts with biological targets at a molecular level. These insights have guided the optimization of its structure to improve its potency and selectivity.

In conclusion, (1,3-benzoxazol-2-yl)(phenyl)methanamine (CAS no. 13591-17-8) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an invaluable tool for researchers exploring new therapeutic strategies. As synthetic methodologies continue to evolve, it is expected that more derivatives will be developed, further expanding its utility in drug discovery and chemical biology.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd